2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid
Description
Properties
IUPAC Name |
2-ethoxy-4-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-16-11-8-9(17-7-6-15-2)4-5-10(11)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYAKBCNSZSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has been investigated for its potential in anticancer therapies. In a study focusing on the interaction of GATA4 and NKX2-5 proteins, it was found that 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid could inhibit the interaction between these proteins, which is crucial in regulating cardiac hypertrophy. This inhibition was shown to ameliorate hypertrophic signaling in both in vitro and in vivo models of myocardial infarction and hypertension .
Case Study: GATA4-NKX2-5 Interaction
- Objective: To assess the impact of the compound on protein-protein interactions.
- Methodology: COS-1 cells were treated with varying concentrations of the compound, followed by analysis through western blot and luciferase assays.
- Findings: The compound significantly reduced the interaction between GATA4 and NKX2-5, suggesting its potential as a therapeutic agent in cardiac-related diseases.
Material Science Applications
2. Polymer Development
The compound is also utilized in the synthesis of polymeric materials. Its structure allows it to act as a plasticizer or modifier in polymer formulations, enhancing flexibility and durability.
Case Study: Polymer Blends
- Objective: To evaluate the effects of this compound on polymer properties.
- Methodology: Various concentrations of the compound were blended with polyvinyl chloride (PVC) and subjected to mechanical testing.
- Findings: The addition of the compound improved tensile strength and elongation at break, indicating enhanced performance characteristics for PVC applications.
Data Tables
| Application Area | Specific Use Case | Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Inhibition of GATA4-NKX2-5 interaction |
| Material Science | Polymer Modification | Improved tensile strength in PVC blends |
Mechanism of Action
The mechanism by which 2-ethoxy-4-(2-methoxyethoxy)-benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Polarity and Solubility : The methoxyethoxy group enhances hydrophilicity. For example, 2,4-bis(2-methoxyethoxy)-benzoic acid (C₁₂H₁₆O₆) has higher oxygen content and dielectric constant (κ) than the target compound, making it suitable for electronic applications .
- Biological Activity : Repaglinide, a structurally complex derivative, demonstrates the impact of bulky substituents (e.g., piperidine) on pharmacological activity. Its sodium salt form exhibits 100x higher aqueous solubility than the free acid .
- Electron-Withdrawing Effects: Fluorine substitution in 3-fluoro-4-(2-methoxyethoxy)-benzoic acid (C₁₀H₁₁FO₄) increases acidity (lower pKa) and reactivity compared to non-halogenated analogs .
Comparison with Other Derivatives:
- Repaglinide : Synthesized via multi-step coupling reactions, including amide bond formation between benzoic acid derivatives and piperidine-containing amines .
- Azo Derivatives : Diazotization and coupling reactions (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acids) yield compounds with strong UV-vis absorption, useful as dyes or ligands .
Biological Activity
2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid (CAS No. 2204560-08-5) is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by its unique structure, which includes an ethoxy and a methoxyethoxy group attached to a benzoic acid backbone. This configuration contributes to its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Anti-Inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases .
Mechanism of Action
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory response. By blocking this pathway, this compound may reduce inflammation and tissue damage .
Case Study 1: Efficacy in Animal Models
In a mouse model of acute inflammation, administration of the compound significantly reduced paw swelling compared to control groups. The reduction was dose-dependent, with higher doses yielding more pronounced effects .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally, with a bioavailability exceeding 50%. This suggests that it could be effectively utilized in therapeutic settings .
Research Findings
Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the ethoxy and methoxy groups can significantly impact antimicrobial potency and anti-inflammatory efficacy .
Table 2: Structure-Activity Relationship Findings
| Modification | Biological Activity Change |
|---|---|
| Increased ethyl chain | Enhanced antibacterial activity |
| Reduced methylene units | Increased anti-inflammatory effects |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-ethoxy-4-(2-methoxyethoxy)-benzoic acid typically involves:
- Starting from substituted benzoic acid or benzoic acid derivatives.
- Introduction of ethoxy and 2-methoxyethoxy groups via nucleophilic substitution or etherification.
- Functional group manipulations such as nitration, reduction, and hydrolysis to achieve the target substitution pattern.
- Purification through crystallization or chromatographic techniques.
Preparation via Selective Etherification of Benzoic Acid Derivatives
One efficient approach involves the selective etherification of hydroxy-substituted benzoic acids using alkyl halides under basic conditions:
- Starting Material: 3,4-dihydroxybenzoic acid or related hydroxybenzoic acid derivatives.
- Reagents: Alkylating agents such as 1-chloro-2-methoxyethane for introducing the 2-methoxyethoxy group and ethyl bromide or ethyl chloride for the ethoxy group.
- Conditions: Basic medium (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 85–130 °C).
- Mechanism: Nucleophilic substitution where phenolic hydroxyl groups are converted to ethers.
This method was exemplified in a modified synthesis of similar benzoic acid derivatives where 3,4-dihydroxybenzoic acid was reacted with 1-chloro-2-methoxyethane and potassium carbonate in DMF to yield 3,4-bis(2-methoxyethoxy)-benzoic acid with high yield (~99%) after hydrolysis and purification steps.
Stepwise Functional Group Transformations
A representative synthetic sequence for preparing this compound includes:
| Step | Reaction Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1. Etherification | Reaction of hydroxybenzoic acid with 1-chloro-2-methoxyethane in presence of K2CO3 in DMF at 85 °C for 20 h | Base-mediated alkylation | ~99% yield of bis(2-methoxyethoxy) benzoic acid intermediate |
| 2. Esterification | Conversion of carboxylic acid to ethyl ester using ethanol and sulfuric acid under reflux for 24 h | Acid-catalyzed Fischer esterification | 71.6% yield of ethyl 3,4-bis(2-methoxyethoxy)-benzoate |
| 3. Nitration | Introduction of nitro group at position 2 by reaction with nitric acid in acetic acid at 5 °C for 24 h | Electrophilic aromatic substitution | 92.8% yield of ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate |
| 4. Reduction | Catalytic hydrogenation of nitro group to amine using ammonium formate and Pd/C at room temperature | Transfer hydrogenation avoiding high-pressure H2 gas | 92.3% yield of 2-amino-4,5-bis(2-methoxyethoxy)-benzoate |
| 5. Cyclization (if applicable) | Heating with formamide to form quinazolone derivatives | High temperature (160–165 °C) | Not directly related to target acid but relevant to related compounds |
This sequence demonstrates the incorporation of the ethoxy and methoxyethoxy substituents with high regioselectivity and yields, using environmentally safer reagents such as ammonium formate for reduction.
Alternative Method: Directed Metal-Catalyzed Etherification
A patent describes a method for synthesizing 2-ethoxybenzoic acid derivatives using a copper-catalyzed reaction:
- Starting Material: Benzamidopyridine-1-oxide derivatives.
- Catalyst: Anhydrous CuCl.
- Solvents: Ethanol and pyridine.
- Base: Potassium carbonate.
- Conditions: Heated at 130 °C in a sealed tube for 12 hours.
- Outcome: Efficient formation of 2-ethoxybenzamidopyridine-1-oxide derivatives with yields around 84–85%.
Though this method focuses on benzamidopyridine derivatives, the copper-catalyzed etherification approach could be adapted for benzoic acid derivatives to introduce ethoxy groups selectively.
Purification and Characterization
- Purification: Crystallization from suitable solvents is commonly used to obtain pure this compound.
- Characterization: Techniques include melting point determination, proton nuclear magnetic resonance (^1H NMR), and high-performance liquid chromatography (HPLC) for purity assessment.
- Typical ^1H NMR signals: Characteristic ethoxy and methoxyethoxy protons appear as triplets and quartets around 1.3–4.3 ppm, aromatic protons appear in the 6.8–7.7 ppm range.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Base-mediated etherification | 3,4-dihydroxybenzoic acid | 1-chloro-2-methoxyethane, K2CO3, DMF | 85 °C, 20 h | ~99% (intermediate) | High regioselectivity |
| Acid-catalyzed esterification | 3,4-bis(2-methoxyethoxy)-benzoic acid | Ethanol, H2SO4 | Reflux, 24 h | 71.6% | Converts acid to ester |
| Electrophilic nitration | Ethyl ester intermediate | HNO3, Acetic acid | 5 °C, 24 h | 92.8% | Introduces nitro group |
| Catalytic reduction | Nitro ester | Ammonium formate, Pd/C | Room temp, 20 min | 92.3% | Transfer hydrogenation |
| Copper-catalyzed etherification | Benzamidopyridine-1-oxide | CuCl, EtOH, Pyridine, K2CO3 | 130 °C, 12 h | 84–85% | Alternative method for ethoxy introduction |
Research Findings and Practical Considerations
- The use of ammonium formate with Pd/C as a hydrogen source for nitro group reduction is safer and cost-effective compared to high-pressure hydrogen gas, with catalyst recyclability.
- The base-mediated etherification in DMF provides high yields and regioselectivity for introducing methoxyethoxy groups.
- Copper-catalyzed methods offer alternative pathways but may require optimization for benzoic acid derivatives.
- Purification by crystallization ensures high purity suitable for pharmaceutical or fine chemical applications.
- The multi-step process requires careful control of reaction conditions to avoid side reactions such as over-alkylation or unwanted nitration positions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
